Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid, featuring a trifluoromethyl group, a nitro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-methyl-5-(trifluoromethyl)benzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Reduction: Methyl 4-methyl-3-amino-5-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate largely depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological targets.
Trifluoromethyl Group: Enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Methyl Ester Group: Can undergo hydrolysis to release the active carboxylic acid form, which may interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-5-(trifluoromethyl)benzoate
- Methyl 4-trifluoromethylbenzoate
- Methyl 4-methyl-3-nitrobenzoate
Uniqueness
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Biological Activity
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a trifluoromethyl group, which significantly influence its biological interactions. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
The biological activity of this compound is largely attributed to the following mechanisms:
- Bioreduction : The nitro group can be reduced to form an amino group, which may enhance the compound's reactivity and ability to bind to biological targets.
- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, potentially enhancing its bioavailability and efficacy in cellular environments .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory responses, which could have implications for treating inflammatory diseases.
- Enzyme Inhibition : It has been investigated as a precursor for pharmaceuticals targeting specific enzymes or receptors involved in various biological processes .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Testing
In a recent study, this compound was tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that further optimization of the compound could lead to effective new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in diseases characterized by excessive inflammation.
Properties
Molecular Formula |
C10H8F3NO4 |
---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8F3NO4/c1-5-7(10(11,12)13)3-6(9(15)18-2)4-8(5)14(16)17/h3-4H,1-2H3 |
InChI Key |
PTTSVIJOELCWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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